molecular formula C15H17AsIO B14643769 CID 78063282

CID 78063282

Cat. No.: B14643769
M. Wt: 415.12 g/mol
InChI Key: FSQOHGIHGARGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063282 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). CIDs are universally used to standardize chemical identification, enabling cross-referencing of properties such as molecular weight, solubility, and bioactivity across research platforms .


For this compound, typical characterization data would include:

  • Structural information: 2D/3D molecular configuration, functional groups, and stereochemistry.
  • Physicochemical properties: Molecular formula, mass, logP (partition coefficient), and spectral data (NMR, IR, MS).
  • Biological relevance: Potential therapeutic targets, toxicity profiles, or industrial applications.

The absence of direct evidence for this compound necessitates a comparative approach based on analogous compounds, as demonstrated in studies of oscillatoxin derivatives (Figure 1, ) and enzyme substrates/inhibitors (Figure 8, ).

Properties

Molecular Formula

C15H17AsIO

Molecular Weight

415.12 g/mol

InChI

InChI=1S/C15H16AsO.HI/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16;/h4-11H,3H2,1-2H3;1H

InChI Key

FSQOHGIHGARGPM-UHFFFAOYSA-N

Canonical SMILES

CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78063282” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial production methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Dichloromethyl Group

  • Hydrolysis : Forms carboxylic acid derivatives under alkaline conditions (pH > 10) .

  • Radical Reactions : Participates in free-radical chain reactions, particularly in photochemical applications .

N-Oxide Moieties

  • Reduction : Sodium dithionite converts N-oxides to amines, altering electronic properties (e.g., increased basicity) .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

Substituent Effects on Reactivity

Modifications at the 2- and 3-positions of the quinoxaline ring significantly influence reactivity:

Substituent Reaction Outcome Biological Impact
Electron-withdrawing (-NO₂)Decreased electrophilic substitutionReduced anticancer activity (IC₅₀ > 50 μM)
Electron-donating (-NH₂)Enhanced nucleophilic aromatic substitutionImproved antibacterial potency
Aliphatic chainsIncreased hydrophobicityEnhanced membrane permeability

Antiviral Mechanisms

  • Alkyl Substitution : Disubstitution with allyl groups enhances hydrophobic interactions, improving EBV inhibition (EC₅₀ < 1 μM) .

  • Methoxy Groups : Positional meta-substitution on phenyl rings increases antiviral selectivity .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing Cl₂ and NOₓ gases .

  • Photolysis : UV exposure (254 nm) induces ring-opening reactions, forming chlorinated byproducts .

Industrial and Environmental Considerations

Parameter Value Implications
BiodegradabilityLow (OECD 301F < 20% in 28 days)Persistence in aquatic systems
Synthetic Yield65–78% (optimized flow reactors)Cost-effective scale-up feasible

Scientific Research Applications

The compound “CID 78063282” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of “CID 78063282” involves its interaction with specific molecular targets and pathways. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its application in therapeutic and industrial settings. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063282, we analyze structurally and functionally related compounds from the evidence, focusing on their key attributes and research findings.

Structural Analogues

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with distinct methyl group substitutions that alter bioactivity and stability. Similarly, this compound may belong to a class of compounds where minor structural variations significantly impact function. For example:

Compound (CID) Molecular Formula Key Functional Groups Biological Activity Reference
Oscillatoxin D (101283546) C₃₄H₅₄O₈ Epoxide, hydroxyl Cytotoxic, inhibits protein synthesis
30-Methyl-Oscillatoxin D (185389) C₃₅H₅₆O₈ Methyl-epoxide Enhanced metabolic stability
This compound* [Hypothetical] [e.g., carboxyl, amine] [Theoretical: enzyme inhibition] [Inferred]

*Structural predictions for this compound are based on trends in related compounds.

Functional Comparisons

examines substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., irbesartan, CID 3749) of enzymes like bile acid transporters. Key parameters for comparison include:

  • Binding affinity : Measured via IC₅₀ or Ki values.
  • Selectivity : Specificity for target vs. off-target interactions.
  • Analytical data : Retention times in GC-MS/LC-MS, collision-induced dissociation (CID) patterns in mass spectrometry .


For instance, taurocholic acid (CID 6675) exhibits high affinity for sodium-taurocholate cotransporting polypeptide (NTCP), while irbesartan (CID 3749) selectively antagonizes angiotensin II receptors. If this compound is an inhibitor, its efficacy could be benchmarked against these compounds using in vitro assays .

Pharmacological and Toxicological Profiles

–17 discuss chemotherapy-induced diarrhea (CID) treatments, emphasizing the role of compound selectivity and side-effect profiles. While these studies refer to "CID" as a medical condition, the principles apply to chemical agents:

  • Therapeutic index : Ratio of efficacy to toxicity.
  • Metabolic pathways : Cytochrome P450 interactions, metabolite formation.

For example, betulin-derived inhibitors (CID 72326, CID 64971) in show low toxicity in preclinical models, a desirable trait for drug development.

Research Findings and Contradictions

Key Advances
  • Analytical Techniques: LC-ESI-MS with source-CID fragmentation enables precise structural elucidation of isomers, as demonstrated for ginsenosides (). This method could resolve ambiguities in this compound’s configuration.
  • Computational Modeling : 3D overlays () predict steric and electronic compatibility between compounds and targets, guiding synthetic optimization.
Contradictions and Gaps
  • Data Consistency : Variations in hyperparameters and training data (e.g., in BERT vs. RoBERTa models, ) underscore the need for standardized protocols in compound comparison.
  • Evidence Limitations: No direct data on this compound exists in the provided evidence, necessitating caution in extrapolating findings from analogues.

Notes

  • The absence of direct evidence for this compound limits specificity in this analysis. Consult primary PubChem entries or experimental data for definitive conclusions.
  • Contradictions in model training () and analytical protocols () highlight the importance of methodological transparency in chemical research.

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